![molecular formula C13H16N2O2 B2954578 4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol CAS No. 885951-30-4](/img/structure/B2954578.png)
4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, a class of compounds to which our compound belongs, has been the subject of many publications . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular formula of “4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol” is C13H16N2O2 . It has a molecular weight of 232.28 .Chemical Reactions Analysis
Quinoline, a key component of our compound, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry . Many articles report syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The predicted boiling point of “4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol” is 411.7±45.0 °C . Its predicted density is 1.128±0.06 g/cm3 , and its predicted pKa is 11.61±0.70 .Applications De Recherche Scientifique
Anticancer Activity
The synthesis and evaluation of quinolin-4-one analogs, including structures related to 4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol, have demonstrated promising anticancer properties. For instance, a study by Chen et al. (2011) highlighted the anticancer activity of 6,7-methylenedioxy and 5-hydroxy-6-methoxy quinolin-4-one analogs against human tumor cell lines. One compound exhibited potent inhibitory activity against MDA-MB-435 melanoma, suggesting a different antimitotic mechanism from conventional agents like colchicine and paclitaxel, making it a potential lead compound for further optimization (Chen et al., 2011).
Synthesis and Chemical Properties
The synthesis and chemical properties of quinoline derivatives have been widely explored. For example, Tanjung et al. (2017) reported on 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one from Melicope Moluccana, illustrating the diverse synthetic pathways and chemical characteristics of quinoline derivatives (Tanjung et al., 2017).
Antimicrobial Activity
Research into novel quinoxaline derivatives, which share a core structural motif with 4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol, has shown significant antimicrobial potential. A study conducted by Refaat et al. (2004) synthesized and evaluated the antimicrobial activity of various quinoxalines, identifying compounds with broad-spectrum activity. This research indicates the potential of quinoline and quinoxaline derivatives as bases for developing new antimicrobial agents (Refaat et al., 2004).
Enzyme Inhibition and Molecular Targeting
The design and synthesis of quinoline derivatives targeting specific molecular pathways have been an area of interest. For example, Xiang et al. (2015) developed 5-Methoxyquinoline derivatives as EZH2 inhibitors, showcasing the role of quinoline derivatives in modulating enzyme activity relevant to cancer and other diseases. This approach highlights the versatility of quinoline derivatives in drug discovery and development (Xiang et al., 2015).
Propriétés
IUPAC Name |
4-[(2-methoxyethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-7-6-14-9-10-8-13(16)15-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUKLTCGRKESLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2954496.png)
![3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2954500.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2954501.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)
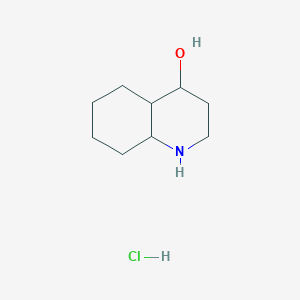
![3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2954504.png)
![3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954505.png)
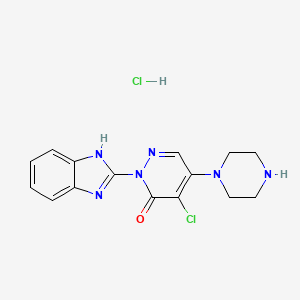
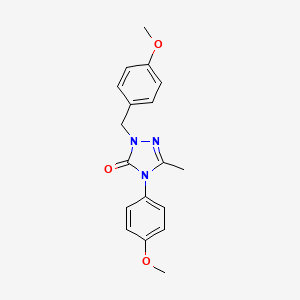
![4-[3-(2-Bromo-4,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2954512.png)
![N-[5-[2-(4-aminoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954513.png)
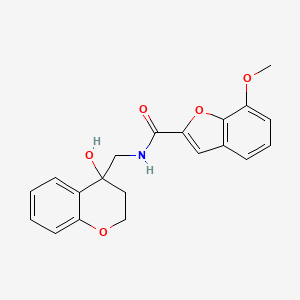
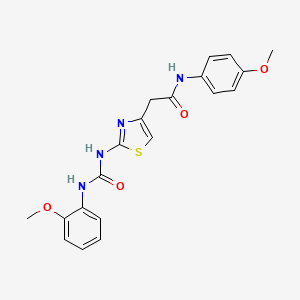
![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2954518.png)